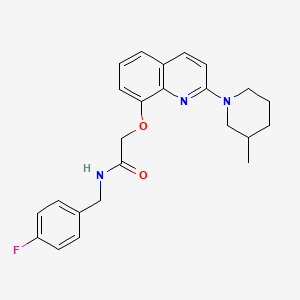
N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H26FN3O2 and its molecular weight is 407.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorobenzyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921578-61-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities, particularly in the context of drug discovery. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a fluorobenzyl group, a quinoline moiety, and an acetamide functional group. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 921578-61-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing quinoline structures are effective against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound's structural features suggest it may possess anticancer activity. Compounds with similar frameworks have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . For example, quinoline derivatives have been reported to inhibit tumor growth in several cancer models.
Neuroprotective Effects
Given the presence of the piperidine moiety, there is potential for neuroprotective effects. Compounds that interact with neurotransmitter systems can offer therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that similar compounds can enhance cognitive function and protect against neuronal damage .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinoline-based compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.6 µM .
- Anticancer Activity : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Neuroprotective Potential : Research on piperidine derivatives showed promise in mitigating oxidative stress-induced neuronal damage, suggesting a protective role against neurodegeneration .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-17-4-3-13-28(15-17)22-12-9-19-5-2-6-21(24(19)27-22)30-16-23(29)26-14-18-7-10-20(25)11-8-18/h2,5-12,17H,3-4,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINOMLXBTWOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














